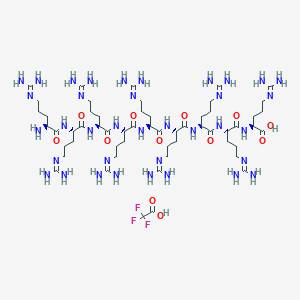

(Arg)9 TFA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H110N36O10.C2HF3O2/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73;3-2(4,5)1(6)7/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQPDCDNEZIVKJ-MXIXLHBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H111F3N36O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1537.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Arg)9 TFA: A Cell-Penetrating and Neuroprotective Peptide

(Arg)9 TFA , also known as Nona-L-arginine TFA, is a synthetic, cell-penetrating peptide (CPP) composed of nine consecutive L-arginine residues, with trifluoroacetic acid (TFA) as a counter-ion. This cationic peptide has garnered significant interest within the scientific community, particularly in the fields of drug delivery and neuroprotection, owing to its remarkable ability to traverse cellular membranes and exert intrinsic biological effects. This guide provides a comprehensive technical overview of this compound, including its core functions, underlying mechanisms, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Functions and Mechanisms of Action

The primary function of this compound lies in its capacity as a molecular transporter. The high density of positively charged guanidinium (B1211019) groups in the arginine side chains facilitates electrostatic interactions with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans. This interaction is a critical initiating step for cellular internalization.[1][2]

The prevailing mechanism of uptake is endocytosis , a process where the cell engulfs the peptide, often along with its associated cargo.[1][3][4] Once inside the cell, the peptide-cargo complex is enclosed within endosomes. For the cargo to exert its biological effect, it must escape these vesicles and reach the cytosol. The precise mechanism of endosomal escape is still under investigation but is thought to involve the high positive charge of the polyarginine chain, which can destabilize the endosomal membrane.[3][5][6]

Beyond its role as a delivery vehicle, this compound exhibits intrinsic neuroprotective properties .[7] In models of neuronal injury, such as glutamate-induced excitotoxicity, (Arg)9 has been shown to reduce neuronal cell death.[7] The proposed mechanism for this neuroprotection involves the peptide's ability to modulate intracellular calcium influx.[7][8] By reducing the excessive calcium entry that triggers excitotoxic cascades, (Arg)9 helps to preserve neuronal integrity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound and related polyarginine peptides.

| Parameter | Value | Model System | Reference(s) |

| Neuroprotection | |||

| IC50 (Glutamic Acid Model) | 0.78 µM | Primary cortical neuronal cultures | [9] |

| IC50 (Kainic Acid Model) | 0.81 µM | Primary cortical neuronal cultures | [9] |

| IC50 (In Vitro Ischemia) | 6.0 µM | Primary cortical neuronal cultures | [9] |

| Cellular Uptake | |||

| Dodecanoyl-[R5] vs. Control | ~13.7-fold higher cellular uptake | Human ovarian cancer cells (SK-OV-3) | [3] |

| Dodecanoyl-(R5) vs. Control | ~10.2-fold higher cellular uptake | Human ovarian cancer cells (SK-OV-3) | [3] |

| Cytotoxicity | |||

| Dodecanoyl-[R5] & [R6] | ~20% toxicity at 25 µM | CCRF-CEM cells (24h incubation) | [10] |

| Dodecanoyl-(R5) & [R5] | <20% toxicity at 100 µM | CCRF-CEM cells (24h incubation) | [10] |

| Polyarginine (5, 7, 9, 11) | Negligible cytotoxicity up to 1 mg/mL | A549 cells | [11] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of (Arg)9 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-Arg(Pbf)-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine (B6355638) in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each of the nine arginine residues.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

-

Add the freshly prepared cleavage cocktail to the resin and react for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether multiple times to remove scavengers and residual TFA.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry.[12][13]

-

Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the cellular uptake of a fluorescently labeled (Arg)9 peptide.

Materials:

-

Fluorescently labeled (Arg)9 (e.g., FAM-(Arg)9)

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

-

Peptide Treatment:

-

Prepare solutions of fluorescently labeled (Arg)9 at various concentrations in serum-free medium.

-

Aspirate the culture medium from the wells and wash the cells once with PBS.

-

Add the peptide solutions to the wells and incubate for a specified time (e.g., 1-4 hours) at 37°C.

-

-

Cell Harvesting and Washing:

-

After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove any peptide adsorbed to the cell surface.

-

Detach the cells using trypsin-EDTA.

-

-

Flow Cytometry Analysis:

Protocol 3: In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)

This protocol details a method to assess the neuroprotective effect of (Arg)9 against glutamate-induced neuronal death.

Materials:

-

Primary cortical neuronal cultures

-

This compound

-

Glutamic acid

-

Neurobasal medium supplemented with B27

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Cell Culture: Culture primary cortical neurons in a 96-well plate.

-

Peptide Pre-treatment:

-

Prepare solutions of this compound at various concentrations in the culture medium.

-

Treat the neuronal cultures with the (Arg)9 solutions for a specified pre-incubation time (e.g., 10 minutes to 1 hour) before the glutamate (B1630785) insult.

-

-

Glutamate Insult:

-

Add glutamic acid to the wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM).

-

Incubate for a defined period (e.g., 20 minutes to 1 hour).

-

-

Washout and Recovery:

-

Remove the glutamate-containing medium and wash the cells gently with fresh medium.

-

Add fresh culture medium and return the plate to the incubator for a recovery period (e.g., 24 hours).

-

-

Assessment of Cell Viability:

-

Measure cell death by quantifying the release of LDH into the culture medium using a commercially available kit, following the manufacturer's instructions.

-

Calculate the percentage of neuroprotection relative to untreated and glutamate-only treated controls.[9]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Arginine topology controls escape of miniature proteins from early endosomes to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking endosomal entrapment with supercharged arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Neuroprotective peptides fused to arginine-rich cell penetrating peptides: Neuroprotective mechanism likely mediated by peptide endocytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade [frontiersin.org]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]

(Arg)9 TFA: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Arg)9 Trifluoroacetate (B77799) ((Arg)9 TFA), a nona-arginine (B115151) peptide coupled with a trifluoroacetate salt, is a prominent member of the cell-penetrating peptide (CPP) family.[1][2] CPPs are a class of short peptides capable of traversing cellular membranes, a feature that makes them invaluable as vectors for the intracellular delivery of a wide array of cargo molecules, including small molecules, proteins, and nucleic acids.[3][4] The cationic nature of (Arg)9, conferred by its nine guanidinium-rich arginine residues, is crucial for its cell-penetrating capabilities.[3] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their characterization, and a visualization of its cellular uptake mechanism.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for researchers. These properties are critical for its handling, formulation, and application in various experimental settings.

General Properties

| Property | Value | Source |

| Chemical Formula | C56H111F3N36O12 | [5] |

| Molecular Weight | 1537.7 g/mol | [5] |

| Appearance | Solid | [6] |

| Purity | ≥95% | [6] |

| Counterion | Trifluoroacetic Acid (TFA) | [4] |

| Storage | Lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month. | [2] |

Solubility

| Solvent | Solubility | Source |

| DMSO | Slightly soluble | [6] |

| PBS (pH 7.2) | 5 mg/ml | [6] |

Note: The trifluoroacetate salt generally enhances the solubility of peptides in aqueous solutions.[7]

Biological Activity

| Parameter | Value | Model System | Source |

| IC50 (Neuroprotection) | 0.78 μM | Glutamic acid model | [1][2] |

| IC50 (Neuroprotection) | 0.81 μM | Kainic acid model | [1] |

| IC50 (Neuroprotection) | 6 μM | In vitro ischemia | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of this compound. The following sections outline protocols for key experiments.

Determination of Solubility

This protocol outlines a method to determine the solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, PBS)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

Procedure:

-

Prepare a series of vials with a known volume of the solvent.

-

Add increasing amounts of this compound powder to each vial.

-

Vortex the vials vigorously for 2 minutes to facilitate dissolution.

-

Allow the solutions to equilibrate at a controlled temperature (e.g., 25°C) for 1 hour.

-

Centrifuge the vials at 10,000 x g for 10 minutes to pellet any undissolved peptide.

-

Carefully collect the supernatant.

-

Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at 280 nm (if the peptide contains Trp or Tyr, which (Arg)9 does not, so an alternative is a colorimetric assay like the Bradford assay after establishing a standard curve) or by reverse-phase HPLC with a standard curve.

-

The solubility is defined as the highest concentration at which the peptide remains fully dissolved.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of this compound using reverse-phase HPLC.

Materials:

-

This compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase A to a final concentration of 1 mg/mL.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

HPLC Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm and 280 nm

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point. The exact gradient may need to be optimized.

-

-

Analysis:

-

Inject 10-20 µL of the prepared sample.

-

Record the chromatogram.

-

The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.

-

Neuroprotective Activity Assay (Glutamate-Induced Excitotoxicity Model)

This protocol details an in vitro assay to evaluate the neuroprotective effects of this compound against glutamate-induced neuronal cell death.

Materials:

-

Primary cortical neurons or a suitable neuronal cell line (e.g., HT-22)

-

Neurobasal medium supplemented with B27

-

This compound

-

Glutamic acid

-

Cell viability assay reagent (e.g., MTT, MTS, or AlamarBlue)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

-

Peptide Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a predetermined time (e.g., 1-2 hours) before glutamate (B1630785) exposure.

-

Glutamate Exposure: Induce excitotoxicity by adding a final concentration of glutamic acid (e.g., 5-10 mM) to the cell culture medium. Include control wells with no peptide and no glutamate, and wells with glutamate only.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of this compound that provides 50% protection against glutamate-induced cell death, can be determined by plotting cell viability against peptide concentration.

Cellular Uptake Mechanism

This compound, like other polyarginine peptides, enters cells primarily through a mechanism involving electrostatic interactions with the cell surface followed by endocytosis. The positively charged guanidinium (B1211019) groups of the arginine residues interact with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell membrane. This interaction is believed to induce endocytosis, leading to the internalization of the peptide and its associated cargo.

Caption: Cellular uptake mechanism of this compound.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, from initial synthesis to functional assessment.

Caption: Logical workflow for this compound characterization.

References

- 1. Elucidating cell-penetrating peptide mechanisms of action for membrane interaction, cellular uptake, and translocation utilizing the hydrophobic counter-anion pyrenebutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. biorxiv.org [biorxiv.org]

- 5. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of (Arg)₉ TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Nona-L-arginine trifluoroacetate (B77799) ((Arg)₉ TFA), a widely used cell-penetrating peptide. Understanding these physicochemical properties is critical for its effective use in research and therapeutic applications, ensuring accurate dosage, formulation, and storage.

Solubility Profile

(Arg)₉ is a highly cationic peptide due to the presence of nine guanidinium (B1211019) groups from the arginine residues. Its solubility is significantly influenced by the solvent, pH, and the presence of counter-ions like trifluoroacetate (TFA). The TFA salt form generally enhances the solubility of peptides in aqueous solutions[1].

General Solubility Guidelines

As a basic peptide with a high positive net charge, (Arg)₉ TFA exhibits good solubility in aqueous solutions. For basic peptides, the recommended initial solvent is sterile, distilled water or a phosphate-buffered saline (PBS) solution[2][3]. If solubility is limited, the addition of a small amount of a dilute acidic solution, such as 10% acetic acid, can facilitate dissolution[2][4].

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for (Arg)₉ TFA in various solvents.

| Solvent/Buffer | Concentration | Observations | Reference |

| Water (H₂O) | ≥ 100 mg/mL | Readily soluble. | [5][6] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | 5 mg/mL | Soluble. | |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | - | |

| Acetonitrile (B52724) (ACN) | - | Expected to be soluble, often used in mobile phases for HPLC analysis. | [7] |

| Methanol (B129727) (MeOH) | - | Expected to be soluble. | [7] |

Note: The solubility of L-arginine has been systematically studied in various mono-solvents, with the highest solubility observed in water, followed by methanol and ethanol[8]. While not directly transferable to the nona-arginine (B115151) peptide, this provides a general indication of solvent suitability.

Stability Profile

The stability of (Arg)₉ TFA is crucial for its storage and handling to prevent degradation and loss of activity. Stability is influenced by temperature, pH, and the physical state of the peptide (lyophilized or in solution).

Storage Recommendations

For long-term storage, (Arg)₉ TFA should be kept in its lyophilized form at low temperatures. Once reconstituted in a solvent, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.

| Form | Storage Temperature | Duration | Reference |

| Lyophilized Powder | -80°C | 2 years | [6] |

| Lyophilized Powder | -20°C | 1 year | [6] |

| In Solvent | -80°C | 6 months | [6] |

| In Solvent | -20°C | 1 month | [6] |

Degradation Pathways

Peptides rich in arginine can be susceptible to several degradation pathways:

-

Hydrolysis: The guanidinium group of arginine can undergo hydrolysis to form ornithine and urea. This process can be accelerated by enzymatic activity.

-

Oxidation: The arginine side chain is susceptible to oxidation, which can lead to various degradation products. Peptides containing residues like Cys, Met, or Trp are particularly prone to oxidation, and the use of oxygen-free buffers is recommended for their storage[4].

-

Pyroglutamate Formation: While not directly involving arginine, if glutamine is at the N-terminus, it can cyclize to form pyroglutamic acid.

-

Deamidation: Asparagine and glutamine residues are prone to deamidation, which can be influenced by pH and temperature.

Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are essential to identify potential degradation products and establish the intrinsic stability of the (Arg)₉ TFA molecule[9].

Experimental Protocols

Protocol for Determining Peptide Solubility

This protocol provides a general guideline for determining the solubility of (Arg)₉ TFA in a specific solvent.

-

Preparation:

-

Allow the lyophilized (Arg)₉ TFA to equilibrate to room temperature before opening the vial.

-

Weigh a small, accurate amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

-

-

Initial Solubilization Attempt:

-

Add a calculated volume of the primary solvent (e.g., sterile water) to achieve a high concentration (e.g., 10 mg/mL).

-

Vortex the solution for 30 seconds.

-

If the peptide does not fully dissolve, sonicate the sample for 10-15 minutes in a water bath sonicator.

-

-

Incremental Solubilization:

-

If the peptide remains insoluble, add small increments of a co-solvent. For the basic (Arg)₉ peptide, a dilute acid like 10% acetic acid can be added dropwise while vortexing between additions.

-

For hydrophobic peptides, organic solvents like DMSO or acetonitrile can be used as co-solvents.

-

-

Observation and Quantification:

-

Visually inspect the solution for any particulate matter. A fully solubilized peptide will result in a clear solution.

-

To determine the maximum solubility, prepare a saturated solution and quantify the concentration of the dissolved peptide using a suitable analytical method such as UV-Vis spectroscopy at 210-220 nm or a quantitative amino acid analysis.

-

Protocol for Assessing Peptide Stability by RP-HPLC

This protocol outlines a method for evaluating the stability of (Arg)₉ TFA under various stress conditions using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Sample Preparation for Forced Degradation:

-

Acid Hydrolysis: Dissolve the peptide in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the peptide in 0.1 M NaOH and incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the peptide in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature, protected from light.

-

Thermal Degradation: Store the lyophilized peptide or a solution of the peptide at an elevated temperature (e.g., 70°C).

-

Photostability: Expose the peptide solution to a controlled light source (e.g., UV lamp).

-

-

RP-HPLC Analysis:

-

Column: A C18 column is typically used for peptide analysis.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide and its degradation products.

-

Detection: UV detection at 214 nm or 280 nm.

-

Quantification: The percentage of the intact peptide remaining is calculated by comparing the peak area of the main peptide in the stressed sample to that of an unstressed control.

-

-

Data Analysis:

-

Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be coupled with HPLC to identify the mass of the degradation products.

-

Determine the degradation kinetics and half-life of the peptide under each stress condition.

-

Protocol for Quantitative Analysis by Amino Acid Analysis (AAA)

Amino acid analysis can be used to accurately determine the net peptide content of a lyophilized (Arg)₉ TFA sample.

-

Acid Hydrolysis:

-

Accurately weigh the peptide sample.

-

Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. This breaks all peptide bonds.

-

-

Derivatization:

-

The liberated amino acids are derivatized to make them detectable. Common derivatizing agents include ninhydrin (B49086) or ortho-phthalaldehyde (OPA).

-

-

Chromatographic Separation and Detection:

-

The derivatized amino acids are separated by ion-exchange chromatography or reverse-phase HPLC.

-

Detection is typically done by UV-Vis or fluorescence spectroscopy.

-

-

Quantification:

-

The amount of each amino acid is quantified by comparing its peak area to that of a known standard.

-

The total peptide content is calculated based on the known amino acid sequence of (Arg)₉.

-

Visualizations

Cellular Uptake Pathway of (Arg)₉

(Arg)₉, like other arginine-rich cell-penetrating peptides, enters cells through two primary mechanisms: direct translocation across the plasma membrane and endocytosis. The preferred pathway can depend on the peptide concentration and the nature of any conjugated cargo.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]

- 4. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides [mdpi.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Determination of Total Amino Acids Based on Surface-Enhanced Raman Scattering and Ninhydrin Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (Arg)9 TFA for Intracellular Cargo Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic and research agents into the intracellular environment remains a pivotal challenge in biology and medicine. The cell membrane acts as a formidable barrier, restricting the entry of many potentially impactful molecules. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this obstacle, and among them, the nona-arginine (B115151) ((Arg)9) peptide, often supplied as a trifluoroacetate (B77799) (TFA) salt, is a prominent example. This in-depth technical guide provides a comprehensive overview of (Arg)9 TFA, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its use in intracellular cargo delivery.

(Arg)9 is a cationic CPP composed of nine consecutive L-arginine residues.[1][2][3] Its high positive charge, conferred by the guanidinium (B1211019) groups of the arginine residues, facilitates electrostatic interactions with the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans.[2] This interaction is the initial step in a series of events that leads to the internalization of the peptide and any associated cargo.

It is important to note that the trifluoroacetate (TFA) counterion, a remnant of the solid-phase peptide synthesis and purification process, can potentially influence experimental outcomes.[4][5] TFA has been shown to affect the biological and physicochemical properties of peptides and, in some cases, exhibit cytotoxicity.[5][6] Therefore, it is crucial to consider the potential effects of TFA in experimental design and data interpretation. For sensitive applications, exchanging TFA for a more biocompatible counterion, such as chloride or acetate, may be advisable.[5][7]

Data Presentation

The efficacy of this compound as a delivery vector is a function of both its ability to transport cargo into cells and its inherent cytotoxicity. The following tables summarize quantitative data on the performance of (Arg)9 in these respects.

| Cargo Type | Cell Line | N/P Ratio* | Transfection Efficiency (%) | Cytotoxicity (% of Control) | Reference |

| anti-E6 shRNA | HeLa | 20 | Not specified, but lower than N/P 30 | ~95% | [8] |

| anti-E6 shRNA | HeLa | 30 | ~29% (mRNA suppression) | ~80% | [8] |

| anti-E6 shRNA | HeLa | 40 | ~29% (mRNA suppression) | ~80% | [8] |

| anti-E6 shRNA | HeLa | 50 | ~29% (mRNA suppression) | ~80% | [8] |

| anti-E6 shRNA | HeLa | 60 | ~29% (mRNA suppression) | ~80% | [8] |

| pDNA (luciferase) | A549 | 20 | ~1 x 10^7 RLU | Not specified | [9] |

| pDNA (luciferase) | A549 | 30 | ~1.5 x 10^7 RLU | Not specified | [9] |

*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic peptide to phosphate (B84403) groups in the nucleic acid cargo.

| Cell Line | Assay | CC50 / IC50 (µg/mL) | Reference |

| A549 | MTT | Not specified, but generally low toxicity at effective concentrations | [6] |

| HEK293 | Not Found | Not Found | |

| HeLa | MTT | > 60 (at N/P 60 for shRNA complexes) | [8] |

Signaling Pathways of Cellular Uptake

(Arg)9 and other polyarginine peptides utilize multiple energy-dependent endocytic pathways for cellular entry, with the specific route often depending on the cell type, cargo, and peptide concentration. The primary mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[10]

Clathrin-Mediated Endocytosis

This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles.

Caption: Clathrin-mediated endocytosis pathway for (Arg)9-cargo uptake.

Caveolae-Mediated Endocytosis

This pathway utilizes flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.

References

- 1. DSpace [scholarworks.umass.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cell Penetration, Herbicidal Activity, and in-vivo-Toxicity of Oligo-Arginine Derivatives and of Novel Guanidinium-Rich Compounds Derived from the Biopolymer Cyanophycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nona-Arginine Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nona-Arginine Mediated Anti-E6 ShRNA Delivery Suppresses the Growth of Hela Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Approaches for evaluation of novel CPP-based cargo delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Principles of Cell-Penetrating Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of cell-penetrating peptides (CPPs), including their classification, mechanisms of cellular uptake, and key experimental methodologies for their evaluation. Quantitative data is presented in structured tables for comparative analysis, and detailed protocols for essential experiments are provided. Visual diagrams of key pathways and workflows are included to facilitate understanding.

Introduction to Cell-Penetrating Peptides

Cell-penetrating peptides are short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes, ranging from small molecules to large DNA fragments.[1] This ability to overcome the cell membrane barrier has made CPPs a valuable tool in research and medicine, although challenges such as a lack of cell specificity remain.[1] The first CPP to be discovered was the trans-activating transcriptional activator (TAT) from the human immunodeficiency virus 1 (HIV-1).[1]

Classification of Cell-Penetrating Peptides

CPPs are broadly classified based on their physicochemical properties into three main categories: cationic, amphipathic, and hydrophobic.[2]

-

Cationic CPPs: This is the largest class of CPPs, characterized by a high content of positively charged amino acids, particularly arginine and lysine.[2][3] The guanidinium (B1211019) group of arginine is considered particularly important for their translocation capabilities.[4] A well-known example is the TAT peptide.[2]

-

Amphipathic CPPs: These peptides contain both hydrophilic and hydrophobic regions, allowing them to interact with the lipid bilayer of the cell membrane.[2] They can be further subdivided based on the arrangement of these regions.

-

Hydrophobic CPPs: This is the smallest class of CPPs and they are characterized by a high proportion of nonpolar residues.[2]

Mechanisms of Cellular Uptake

The precise mechanisms by which CPPs enter cells are still under investigation and are known to be dependent on various factors, including the CPP sequence and concentration, the nature of the cargo, and the cell type.[5][6] However, the uptake mechanisms can be broadly categorized into two main pathways: direct translocation and endocytosis.[7]

Direct Translocation

This process involves the direct penetration of the CPP through the plasma membrane and is generally considered to be an energy-independent process.[8] Several models have been proposed to explain direct translocation, including:

-

Pore formation: Where the CPPs create transient pores in the membrane.[1]

-

Inverted micelle formation: The CPPs induce the formation of inverted micelles that encapsulate the CPP and its cargo for transport across the membrane.

-

Carpet-like mechanism: The CPPs accumulate on the membrane surface, disrupting the lipid bilayer and allowing for their entry.

Endocytosis

This is an energy-dependent process where the cell actively engulfs the CPP and its cargo by forming vesicles.[1][7] Several endocytic pathways have been implicated in CPP uptake:

-

Macropinocytosis: A process involving large-scale engulfment of extracellular fluid.[9]

-

Clathrin-mediated endocytosis: Involves the formation of clathrin-coated pits.[7]

-

Caveolae-mediated endocytosis: Utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.[7]

A significant challenge for CPPs internalized via endocytosis is the subsequent escape from the endosomal vesicles to reach the cytoplasm or other intracellular targets.[10]

Quantitative Data on CPP Performance

The following tables summarize key quantitative data for a selection of commonly studied CPPs. It is important to note that these values can vary significantly depending on the experimental conditions (e.g., cell line, assay used).

Table 1: Cellular Uptake Efficiency of Common CPPs

| CPP | Cell Line | Uptake Efficiency (relative to control or another CPP) | Reference |

|---|---|---|---|

| Tat (48-60) | HeLa | Lower than Penetratin and TP10 for fluorescein-labeled peptide, but significantly increased with protein cargo. | [11] |

| Penetratin | HeLa, CHO | Average uptake compared to Tat and TP10. | [11] |

| TP10 | HeLa, CHO | High uptake efficiency. | [11] |

| Polyarginine (R8) | A431, HeLa | Uptake is influenced by actin organization and cell type. | [6] |

| Various (22 CPPs) | MDCK, HEK293, HeLa, Cos-7 | Uptake properties allow classification into three distinct groups. |[1] |

Table 2: Cytotoxicity of Common CPPs

| CPP | Cell Line | IC50 or LD50 | Reference |

|---|---|---|---|

| TP10 | HeLa, CHO | Significant reduction in proliferation at higher concentrations. | [11] |

| Tat (48-60) | HeLa, CHO | Negligible effect on proliferation up to 50 µM. | [11] |

| Penetratin | HeLa, CHO | Virtually no long-term toxicity up to 50 µM. | [11] |

| Transportan (TP) | CRC cell lines | Cytotoxic border around 10 µM. | [8] |

| TP10 | CRC cell lines | Cytotoxic border around 10 µM. |[8] |

Table 3: Hemolytic Activity of Common CPPs

| Peptide | P50 (concentration for 50% hemolysis) | Reference |

|---|---|---|

| DL-1 | Low (highly hemolytic) | [2] |

| CE-1 | Moderate | [2] |

| MG-1 | High (lowly hemolytic) |[2] |

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model CPP (e.g., TAT peptide)

This protocol describes the manual synthesis of the TAT peptide (GRKKRRQRRR) using Fmoc/tBu-based solid-phase chemistry.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-amino acids (Gly, Arg(Pbf), Lys(Boc), Gln(Trt))

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice to remove the Fmoc protecting group.

-

Amino Acid Coupling: Activate the next Fmoc-amino acid with DIC and HOBt in DMF and couple it to the deprotected resin.

-

Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase HPLC.

Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantification of fluorescently labeled CPP uptake into cells.

Materials:

-

Cells in suspension or adherent cells to be trypsinized

-

Fluorescently labeled CPP

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

CPP Incubation: Treat the cells with the fluorescently labeled CPP at the desired concentration for a specific time.

-

Washing: Wash the cells with PBS to remove excess CPP.

-

Cell Detachment: For adherent cells, detach them using trypsin.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

Materials:

-

Cells

-

CPP of interest

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

CPP Treatment: Treat the cells with various concentrations of the CPP.

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

Vesicle Leakage Assay

This assay assesses the ability of a CPP to disrupt lipid membranes using large unilamellar vesicles (LUVs).

Materials:

-

Lipids (e.g., DOPC, SM, Cholesterol)

-

Fluorescent dye and quencher (e.g., ANTS and DPX)

-

HEPES buffer

-

Extruder with polycarbonate membranes

-

Fluorometer

Procedure:

-

LUV Preparation: Prepare a lipid film, hydrate (B1144303) it with a solution containing the fluorescent dye and quencher, and form LUVs by extrusion.

-

Purification: Remove the unencapsulated dye and quencher by size exclusion chromatography.

-

Leakage Measurement: Add the CPP to the LUV suspension and monitor the increase in fluorescence over time, which indicates the leakage of the dye from the vesicles.

Endosomal Escape Assay (Calcein Release Assay)

This assay is used to determine if a CPP can facilitate the release of cargo from endosomes into the cytoplasm.

Materials:

-

Cells

-

Calcein-AM (a cell-permeant, non-fluorescent dye that becomes fluorescent upon hydrolysis by intracellular esterases)

-

CPP of interest

-

Fluorescence microscope or plate reader

Procedure:

-

Calcein (B42510) Loading: Incubate cells with Calcein-AM, which will be converted to fluorescent calcein and trapped in the cytoplasm.

-

CPP Treatment: Treat the calcein-loaded cells with the CPP. If the CPP disrupts the endosomal membrane, it can lead to the leakage of calcein from the cytoplasm, resulting in a decrease in cellular fluorescence.

-

Fluorescence Measurement: Quantify the cellular fluorescence using a fluorescence microscope or a plate reader. A decrease in fluorescence in CPP-treated cells compared to control cells indicates membrane disruption and potential endosomal escape.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Macropinocytosis

Macropinocytosis is a complex process involving the remodeling of the actin cytoskeleton, which is regulated by a cascade of signaling molecules. A simplified representation of this pathway is shown below.

Caption: Simplified signaling pathway of CPP-induced macropinocytosis.

Experimental Workflow for CPP Uptake Quantification

The following diagram illustrates a typical workflow for quantifying the cellular uptake of a fluorescently labeled CPP.

Caption: Experimental workflow for quantifying CPP uptake via flow cytometry.

Logical Relationship of CPP Uptake Mechanisms

This diagram illustrates the decision points and pathways a CPP might take to enter a cell.

Caption: Logical flow of CPP cellular entry mechanisms.

Conclusion

Cell-penetrating peptides represent a promising platform for the intracellular delivery of therapeutic and diagnostic agents. A thorough understanding of their fundamental principles, including their classification, mechanisms of uptake, and potential for cytotoxicity, is crucial for their effective design and application. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further research is needed to improve the cell specificity and endosomal escape efficiency of CPPs to fully realize their therapeutic potential.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of the GTPase Rho in the cellular uptake of low density lipoprotein by human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]

The Potential of (Arg)9 TFA in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cell-penetrating peptide (CPP) nona-L-arginine, commonly available as its trifluoroacetate (B77799) (TFA) salt, ((Arg)9 TFA), has emerged as a powerful tool in biomedical research. Its ability to traverse cellular membranes and deliver a wide array of cargo molecules—from small molecule drugs to large biologics like peptides, proteins, and nucleic acids—positions it at the forefront of drug delivery and gene therapy research. This technical guide provides a comprehensive overview of the core applications of this compound, detailing its utility in enhancing the intracellular delivery of therapeutic and diagnostic agents. We present a compilation of quantitative data to illustrate its efficacy, detailed experimental protocols for its application and evaluation, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanisms and potential.

Introduction to this compound

(Arg)9 is a synthetic cell-penetrating peptide composed of nine consecutive L-arginine residues.[1][2] The trifluoroacetate (TFA) counterion is a remnant of the solid-phase peptide synthesis and purification process, and (Arg)9 is typically supplied in this salt form.[1] The highly cationic nature of the guanidinium (B1211019) side chains of the arginine residues is fundamental to its cell-penetrating capabilities, allowing it to interact with the negatively charged components of the cell membrane and facilitate entry into the cell.[3] This property makes (Arg)9 an invaluable vector for overcoming the cellular membrane barrier, a significant hurdle in drug development.

Core Applications in Research

The primary application of this compound in a research setting is as a delivery vehicle for various molecular cargos. Its versatility allows for its use in a broad spectrum of research areas.

Drug Delivery

(Arg)9 can be conjugated to or co-administered with therapeutic agents to enhance their intracellular concentration and, consequently, their efficacy. This is particularly beneficial for drugs that have poor membrane permeability.

Gene and siRNA Delivery

The cationic nature of (Arg)9 allows it to form complexes with negatively charged nucleic acids, such as plasmid DNA and small interfering RNA (siRNA).[4] This facilitates their protection from degradation and enhances their uptake into cells for gene expression or gene silencing applications.[4]

Protein and Peptide Delivery

Large biomolecules like proteins and peptides often have limited cell permeability. (Arg)9 can be fused or conjugated to these molecules to enable their translocation into the cytoplasm and even the nucleus, allowing for the study of intracellular protein function and the delivery of therapeutic proteins.

Nanoparticle Functionalization

(Arg)9 can be used to coat the surface of nanoparticles, such as liposomes or polymeric nanoparticles, to improve their cellular uptake and target them to specific intracellular compartments.[5][6][7]

Neuroprotection

Beyond its role as a delivery vector, (Arg)9 itself has demonstrated intrinsic neuroprotective properties in various in vitro and in vivo models of neuronal injury.[8][9][10][11]

Quantitative Data on (Arg)9 Performance

The efficacy of (Arg)9 as a delivery agent and its biological effects have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Model System | This compound IC50 | Reference |

| Neuroprotection | Glutamic acid-induced excitotoxicity in primary cortical neuronal cultures | 0.78 µM | [10][11][12] |

| Neuroprotection | Kainic acid-induced excitotoxicity in primary cortical neuronal cultures | 0.81 µM | [9][10][11] |

| Neuroprotection | In vitro ischemia (Oxygen-Glucose Deprivation) in primary cortical neuronal cultures | 6.0 µM | [8][9][10][11] |

| Cell Line | (Arg)9 Concentration | Cell Viability (%) | Reference |

| A549 | Up to 1 mg/mL | ~100% | [4] |

| HeLa | Not specified | Low cytotoxicity reported | [13] |

| CHO | Not specified | Low cytotoxicity reported | [13] |

| NSC34 | 20 µM | ~80% | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Quantification of Cellular Uptake using Flow Cytometry

Objective: To quantitatively measure the intracellular uptake of a fluorescently labeled cargo delivered by (Arg)9.

Materials:

-

Target cells (e.g., HeLa, A549)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound

-

Fluorescently labeled cargo (e.g., FITC-labeled dextran)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

-

Preparation of (Arg)9-Cargo Complex: Prepare a stock solution of this compound and the fluorescently labeled cargo in serum-free medium. Mix the (Arg)9 and cargo at the desired molar ratio and incubate at room temperature for 30 minutes to allow for complex formation.

-

Cell Treatment: Wash the cells twice with PBS. Add the (Arg)9-cargo complex solution to the cells. As a control, add the fluorescently labeled cargo alone. Incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

Cell Harvesting: Wash the cells three times with ice-cold PBS to remove any non-internalized complexes. Detach the cells using Trypsin-EDTA.

-

Flow Cytometry Analysis: Resuspend the cells in PBS containing 1% fetal bovine serum. Analyze the cellular fluorescence using a flow cytometer, collecting data from at least 10,000 events per sample. The mean fluorescence intensity will be proportional to the amount of internalized cargo.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

Objective: To evaluate the effect of this compound on cell viability.

Materials:

-

Target cells

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[14]

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound solutions and incubate for the desired time (e.g., 24, 48, or 72 hours).[12]

-

MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[8]

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[14]

Protocol 3: (Arg)9-mediated siRNA Delivery and Gene Silencing Assay

Objective: To deliver siRNA into cells using (Arg)9 and assess the knockdown of a target gene.

Materials:

-

Target cells

-

Complete culture medium

-

This compound

-

siRNA targeting a specific gene (e.g., GAPDH) and a non-targeting control siRNA

-

Serum-free medium

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Complex Formation: Dilute the siRNA and this compound separately in serum-free medium. Combine the solutions at a specific N/P ratio (ratio of nitrogen atoms in (Arg)9 to phosphate (B84403) groups in siRNA) and incubate for 20-30 minutes at room temperature to form complexes.

-

Cell Transfection: Add the (Arg)9/siRNA complexes to cells seeded in a 6-well plate (60-80% confluent). Incubate for 4-6 hours at 37°C.[15]

-

Post-transfection: Add complete medium and continue to incubate the cells for 24-72 hours.

-

RNA Extraction and qRT-PCR: Harvest the cells and extract total RNA using a commercial kit. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the expression to a housekeeping gene.

-

Data Analysis: Calculate the percentage of gene knockdown by comparing the target gene expression in cells treated with the specific siRNA to those treated with the non-targeting control.

Visualization of Pathways and Workflows

Visual diagrams can aid in understanding the complex biological processes and experimental procedures associated with this compound research.

Caption: Cellular uptake mechanism of (Arg)9-cargo complexes.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Modulation of the PI3K/Akt signaling pathway.

Conclusion

This compound is a versatile and potent tool for researchers in drug development and molecular biology. Its ability to efficiently deliver a diverse range of molecules into cells opens up numerous avenues for therapeutic intervention and the study of intracellular processes. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for scientists looking to harness the potential of this compound in their research endeavors. As our understanding of its mechanisms of action and its interactions with biological systems continues to grow, so too will its applications in addressing complex scientific and medical challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. jpt.com [jpt.com]

- 3. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 6. Evaluation of the Biodistribution of Arginine, glycine, aspartic acid peptide-modified Nanoliposomes Containing Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. (Arg)9 | TargetMol [targetmol.com]

- 12. adooq.com [adooq.com]

- 13. [PDF] Modulation of the MAPK pathway by differential nano-spatial distribution of ephrins to Eph receptors | Semantic Scholar [semanticscholar.org]

- 14. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 15. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Neuroprotective Properties of (Arg)9 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The nona-L-arginine peptide, (Arg)9 TFA, has emerged as a promising neuroprotective agent with demonstrated efficacy in various preclinical models of neuronal injury. This technical guide provides an in-depth exploration of the core mechanisms underlying its protective effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: A Multi-pronged Approach to Neuronal Defense

This compound, a cell-penetrating peptide, exerts its neuroprotective effects through a multifaceted mechanism primarily initiated by its interaction with the cell surface and culminating in the preservation of mitochondrial function. The key steps in its mechanism of action are elucidated below.

Cell Surface Interaction and Internalization

The initial and critical step in the neuroprotective action of this compound involves its binding to heparan sulfate (B86663) proteoglycans (HSPGs) on the neuronal cell surface. This interaction is fundamental for its subsequent internalization via endocytosis.[1] The cationic nature of the nine arginine residues is crucial for this binding and the overall neuroprotective efficacy.[1] Studies have shown that the neuroprotective effects of poly-arginine peptides are inhibited by heparin, a competitive binder of HSPGs, underscoring the necessity of this interaction.[2]

Modulation of Glutamate (B1630785) Receptors and Reduction of Calcium Influx

A primary driver of neuronal damage in excitotoxic and ischemic conditions is the excessive influx of calcium (Ca2+) through overactivated glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors. This compound has been shown to significantly reduce this glutamate-induced neuronal calcium influx.[1][2] The proposed mechanism for this is the peptide-induced endocytic internalization of ionotropic glutamate receptors from the neuronal surface, thereby decreasing the number of available channels for Ca2+ entry.[3][4] This reduction in intracellular calcium is a pivotal event in the neuroprotective cascade.

Preservation of Mitochondrial Integrity and Function

The surge in intracellular calcium during neuronal injury triggers a cascade of detrimental events within the mitochondria, including the collapse of the mitochondrial membrane potential (ΔΨm), impaired ATP production, and increased generation of reactive oxygen species (ROS).[3][5] By attenuating the initial calcium overload, this compound helps to preserve mitochondrial function.[3][5] Experimental evidence demonstrates that treatment with poly-arginine peptides leads to the preservation of mitochondrial membrane potential and ATP production, alongside a reduction in ROS generation following an excitotoxic insult.[3][5][6]

The proposed signaling pathway for this compound-mediated neuroprotection is illustrated in the following diagram:

// Nodes Arg9_TFA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSPG [label="Heparan Sulfate\nProteoglycans (HSPGs)", fillcolor="#FBBC05", fontcolor="#202124"]; Endocytosis [label="Endocytosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GluR [label="Glutamate Receptors\n(e.g., NMDA-R)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_influx [label="Reduced Intracellular\nCa2+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito [label="Mitochondrial Integrity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMP [label="Preservation of ΔΨm", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="Maintained ATP Production", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reduced ROS Production", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Arg9_TFA -> HSPG [label="Binds to", color="#5F6368"]; HSPG -> Endocytosis [label="Mediates", color="#5F6368"]; Endocytosis -> GluR [label="Induces internalization of", style=dashed, color="#EA4335"]; GluR -> Ca_influx [label="Leads to", color="#5F6368"]; Ca_influx -> Mito [label="Preserves", color="#5F6368"]; Mito -> MMP [color="#5F6368"]; Mito -> ATP [color="#5F6368"]; Mito -> ROS [color="#5F6368"]; MMP -> Neuroprotection [color="#5F6368"]; ATP -> Neuroprotection [color="#5F6368"]; ROS -> Neuroprotection [color="#5F6368"]; }

Caption: Proposed signaling pathway of this compound-mediated neuroprotection.Quantitative Efficacy of this compound

The neuroprotective potency of this compound has been quantified in several in vitro models of neuronal injury. The following tables summarize the key efficacy data.

| In Vitro Injury Model | Peptide | IC50 (µM) | Reference |

| Glutamic Acid Excitotoxicity | This compound | 0.78 | [7] |

| Kainic Acid Excitotoxicity | This compound | 0.81 | [7] |

| In Vitro Ischemia (OGD) | This compound | 6.0 | [7] |

Table 1: Half-maximal inhibitory concentration (IC50) of this compound in different in vitro neuronal injury models.

| Peptide Modification | Neuroprotective Effect (vs. unmodified R9) | Effect on Ca2+ Influx | Reference |

| C-terminal amidation (R9-NH2) | Greater | Reduced | [8] |

| N-terminal acetylation (Ac-R9) | Reduced | Less reduction | [8] |

| C-terminal amidation + N-terminal acetylation (Ac-R9-NH2) | Greater | Reduced | [8] |

| C-terminal amidation with D-amino acids (R9D-NH2) | Greater | Reduced | [8] |

Table 2: Effects of chemical modifications on the neuroprotective efficacy and calcium influx reduction of poly-arginine-9 (R9) peptides in a glutamic acid excitotoxicity model.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for two key in vitro assays used to assess the neuroprotective properties of this compound.

Glutamic Acid Excitotoxicity Model

This model simulates the neuronal damage caused by excessive glutamate receptor activation.

Experimental Workflow:

// Nodes Start [label="Primary Cortical Neuron Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_incubation [label="Pre-incubation with this compound\n(15 minutes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glutamate_exposure [label="Co-incubation with Glutamic Acid\n(5 minutes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Washout of Peptide and Glutamate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation in Culture Medium\n(20-24 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Viability_assay [label="Neuronal Viability Assessment\n(e.g., MTS Assay)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Pre_incubation [color="#5F6368"]; Pre_incubation -> Glutamate_exposure [color="#5F6368"]; Glutamate_exposure -> Wash [color="#5F6368"]; Wash -> Incubation [color="#5F6368"]; Incubation -> Viability_assay [color="#5F6368"]; }

Caption: Workflow for the glutamic acid excitotoxicity assay.Detailed Protocol:

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 15-17 mouse or rat brains and plated on poly-L-lysine coated 96-well plates at a density of 1.5 x 10^5 cells/well. Cultures are maintained in a humidified incubator at 37°C with 5% CO2 for 12-14 days.

-

Peptide Pre-treatment: The culture medium is replaced with a balanced salt solution (BSS). This compound or control peptides are added to the wells at various concentrations and incubated for 15 minutes.

-

Glutamic Acid Insult: A concentrated solution of glutamic acid is added to the wells to a final concentration of 100 µM. The co-incubation of peptide and glutamic acid proceeds for 5 minutes.

-

Washout: The BSS containing the peptide and glutamic acid is removed, and the cells are washed twice with fresh BSS.

-

Incubation: The cells are then incubated in fresh, pre-warmed culture medium for 20-24 hours.

-

Viability Assessment: Neuronal viability is quantified using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. The absorbance is read at 490 nm, and viability is expressed as a percentage of the no-insult control.

In Vitro Ischemia (Oxygen-Glucose Deprivation - OGD) Model

This model mimics the cellular stress experienced during a stroke, where both oxygen and glucose are depleted.

Experimental Workflow:

// Nodes Start [label="Primary Cortical Neuron Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_treatment [label="Pre-treatment with this compound\nin Glucose-Free Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OGD [label="Oxygen-Glucose Deprivation\n(Hypoxic Chamber, 90 minutes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reperfusion [label="Reperfusion with Normal Medium", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation\n(24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability_assay [label="Neuronal Viability Assessment\n(e.g., LDH Assay)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Pre_treatment [color="#5F6368"]; Pre_treatment -> OGD [color="#5F6368"]; OGD -> Reperfusion [color="#5F6368"]; Reperfusion -> Incubation [color="#5F6368"]; Incubation -> Viability_assay [color="#5F6368"]; }

Caption: Workflow for the oxygen-glucose deprivation (OGD) assay.Detailed Protocol:

-

Cell Culture: Primary cortical neurons are cultured as described in the glutamic acid excitotoxicity model.

-

OGD Induction: The culture medium is replaced with a glucose-free balanced salt solution. The culture plates are then placed in a hypoxic chamber (e.g., with an atmosphere of 95% N2 and 5% CO2) for 90 minutes at 37°C.

-

Peptide Treatment: this compound is typically added to the glucose-free medium immediately before the onset of OGD.

-

Reperfusion: After the OGD period, the glucose-free medium is replaced with the original, pre-conditioned culture medium, and the plates are returned to the normoxic incubator (37°C, 5% CO2).

-

Incubation: The cultures are incubated for 24 hours.

-

Viability Assessment: Cell death is commonly assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, a marker of cell membrane damage.

Conclusion and Future Directions

This compound represents a compelling neuroprotective peptide with a well-defined, multi-modal mechanism of action. Its ability to mitigate excitotoxicity by reducing calcium influx and preserving mitochondrial function positions it as a strong candidate for further development in the context of acute neuronal injuries such as stroke and traumatic brain injury. Future research should focus on a more detailed elucidation of the downstream signaling cascades modulated by the reduction in intracellular calcium and on optimizing the peptide's pharmacokinetic properties for in vivo applications. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and other arginine-rich peptides as potential neuroprotective therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Optimization of Cell Penetrating Poly-Arginine Peptides to Provide a Superior Therapeutic Index Against Severe Excitotoxic Insults In Vitro – IPMC [ipmc.cnrs.fr]

- 5. Poly-arginine-18 (R18) Confers Neuroprotection through Glutamate Receptor Modulation, Intracellular Calcium Reduction, and Preservation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the History and Discovery of Polyarginine Cell-Penetrating Peptides (CPPs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell-penetrating peptides (CPPs), particularly polyarginine peptides, have emerged as powerful tools for overcoming the cell membrane barrier, enabling the intracellular delivery of a wide array of therapeutic and diagnostic molecules. This guide traces the history of their discovery, from initial observations of protein transduction by viral proteins to the systematic studies that identified polyarginine as a uniquely potent translocation motif. It provides a detailed overview of the proposed uptake mechanisms, quantitative data on their efficiency, and comprehensive protocols for their synthesis and evaluation. This document is intended to serve as a core technical resource for researchers and professionals in the field of drug development.

The Dawn of Protein Transduction: Precursors to Polyarginine CPPs

The concept of peptides crossing biological membranes was not initially driven by synthetic chemistry but by observations in virology and developmental biology. Two key discoveries in the late 1980s and early 1990s laid the groundwork for the entire CPP field.

The HIV-1 Tat Protein

In 1988, independent studies revealed that the trans-activator of transcription (Tat) protein from the Human Immunodeficiency Virus-1 (HIV-1) could be secreted from infected cells and subsequently enter neighboring cells.[1][2] This ability to "transduce" across the plasma membrane was a paradigm-shifting observation. Subsequent research focused on identifying the specific region responsible for this phenomenon. A short, highly basic domain, spanning amino acids 49-57 (RKKRRQRRR), was identified as the minimal sequence required for this cellular uptake.[3][4][5] This sequence was termed the Protein Transduction Domain (PTD).[3]

The Antennapedia Homeodomain

Concurrently, in 1991, researchers studying the Drosophila Antennapedia (Antp) homeoprotein, a transcription factor, found that it could also internalize into neuronal cells.[6] Further investigation pinpointed a 16-amino acid peptide corresponding to the third helix of the homeodomain (RQIKIWFQNRRMKWKK) as the responsible entity.[7] This peptide was named "penetratin".[8][9] Like the Tat PTD, penetratin is characterized by a high content of basic amino acids.[7][8]

The Rise of Polyarginine: From Observation to Design

The common thread between the Tat PTD and penetratin was their high density of cationic residues (arginine and lysine). This led to the pivotal hypothesis that electrostatic interactions with the negatively charged cell membrane were the driving force for uptake. This spurred investigations into whether synthetic homopolymers of basic amino acids could replicate this effect.

Seminal work in the early 2000s systematically compared the uptake efficiency of various polycationic homopolymers.[10] These studies conclusively demonstrated that peptides composed of D- or L-arginine were far more effective at entering cells than polymers of lysine, ornithine, or histidine of the same length.[10] A key finding was that the guanidinium (B1211019) headgroup of the arginine side chain was the critical structural feature responsible for this enhanced translocation, a feature distinct from the primary amine of lysine.[10][11] This discovery shifted the focus towards oligoarginine sequences as the prototypic and most potent class of CPPs.

Quantitative Analysis of Polyarginine Uptake

Systematic studies have been crucial in defining the optimal characteristics of polyarginine peptides for cellular delivery. The key parameters investigated include the number of arginine residues, the comparison with other polycations, and cytotoxicity.

Table 1: Comparative Cellular Uptake of Polycationic Homopolymers

| Peptide (9-mer) | Relative Uptake Efficiency (%) | Cell Line | Key Finding |

| Polyarginine (R9) | 100 | Jurkat | Significantly more efficient than other polycations.[10] |

| Polylysine (K9) | ~20 | Jurkat | The guanidinium group is superior to the primary amine for uptake.[10][12] |

| Polyornithine (O9) | ~18 | Jurkat | Confirms the unique role of the arginine side chain structure.[10] |

| Polyhistidine (H9) | ~5 | Jurkat | Demonstrates that positive charge alone is not sufficient.[10][12] |

Table 2: Influence of Arginine Chain Length on Uptake Efficiency

| Peptide | Relative Uptake Efficiency | Cell Line | Key Finding |

| R5 | Low | A549, others | Peptides with fewer than six arginines are generally ineffective.[10][13] |

| R7 | Moderate-High | A549 | Often identified as a highly effective shorter polyarginine peptide.[13][14] |